molecular formula C10H7NO3 B12514103 8-Hydroxyisoquinoline-6-carboxylic acid

8-Hydroxyisoquinoline-6-carboxylic acid

Cat. No.: B12514103
M. Wt: 189.17 g/mol
InChI Key: GDELYXYIVLELCF-UHFFFAOYSA-N
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Description

8-Hydroxyisoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is a derivative of isoquinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring. The hydroxyl group is attached to the 8th position, and the carboxylic acid group is attached to the 6th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyisoquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . This reaction typically yields the desired product in good amounts (61-79%).

Industrial Production Methods

Industrial production methods for this compound often involve bulk custom synthesis and procurement. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required purity and quality standards .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyisoquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted isoquinoline derivatives.

Scientific Research Applications

8-Hydroxyisoquinoline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxyisoquinoline-6-carboxylic acid involves its ability to chelate metal ions, inhibit enzymes, and interact with various molecular targets. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, allowing the compound to bind to specific proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

8-hydroxyisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-7(10(13)14)3-6-1-2-11-5-8(6)9/h1-5,12H,(H,13,14)

InChI Key

GDELYXYIVLELCF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)C(=O)O)O

Origin of Product

United States

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